molecular formula C11H16N2O3 B15334955 N-Boc-3-methoxypyridin-4-amine

N-Boc-3-methoxypyridin-4-amine

Cat. No.: B15334955
M. Wt: 224.26 g/mol
InChI Key: HDUKCMHDRFBCNH-UHFFFAOYSA-N
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Description

N-Boc-3-methoxypyridin-4-amine is a chemical compound that belongs to the class of N-Boc protected amines. The N-Boc group, which stands for tert-butoxycarbonyl, is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is particularly interesting due to its structural features, which include a methoxy group attached to the pyridine ring, making it a valuable intermediate in various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3-methoxypyridin-4-amine typically involves the protection of the amine group on 3-methoxypyridin-4-amine with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of this compound with high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-methoxypyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridine ring can be reduced to form a piperidine ring.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) can be used to remove the Boc group, allowing for further functionalization.

Major Products Formed

    Oxidation: 3-Hydroxypyridin-4-amine derivatives.

    Reduction: N-Boc-3-methoxypiperidin-4-amine.

    Substitution: Various N-protected or functionalized pyridin-4-amine derivatives.

Scientific Research Applications

N-Boc-3-methoxypyridin-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor agonists.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and specialty materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-Boc-3-methoxypyridin-4-amine is primarily related to its role as a synthetic intermediate. The Boc group protects the amine functionality, allowing for selective reactions at other sites on the molecule. Upon removal of the Boc group, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors. The methoxy group can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

N-Boc-3-methoxypyridin-4-amine can be compared with other N-Boc protected amines, such as:

    N-Boc-3-hydroxypyridin-4-amine: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-Boc-3-chloropyridin-4-amine: Contains a chlorine atom, which can alter its reactivity and applications.

    N-Boc-3-methylpyridin-4-amine: Features a methyl group, affecting its steric and electronic properties.

The uniqueness of this compound lies in its methoxy group, which can provide different reactivity and interactions compared to other similar compounds.

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

tert-butyl N-(3-methoxypyridin-4-yl)carbamate

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4/h5-7H,1-4H3,(H,12,13,14)

InChI Key

HDUKCMHDRFBCNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NC=C1)OC

Origin of Product

United States

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